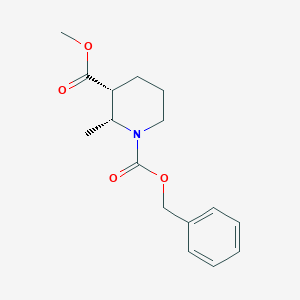![molecular formula C12H16BrNZn B14884399 2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
2-[(1-Piperidino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the piperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl chloride with piperidine to form 2-[(1-Piperidino)methyl]bromobenzene. This intermediate is then treated with zinc dust in the presence of a suitable solvent like tetrahydrofuran to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-[(1-Piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a key intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 2-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form the desired product. The piperidino group enhances the stability and reactivity of the organozinc compound, facilitating efficient cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-[(1-Piperidino)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc. It is used in Grignard reactions.
2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide: Contains a methyl group on the piperidino ring, which can influence its reactivity and selectivity.
Uniqueness
2-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its enhanced stability and reactivity compared to other organozinc compounds. The presence of the piperidino group provides additional steric and electronic effects, making it a valuable reagent in various synthetic applications.
Propiedades
Fórmula molecular |
C12H16BrNZn |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Clave InChI |
CBUSCLRLBKLBPU-UHFFFAOYSA-M |
SMILES canónico |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



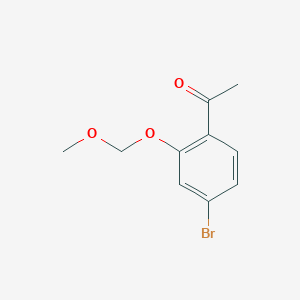
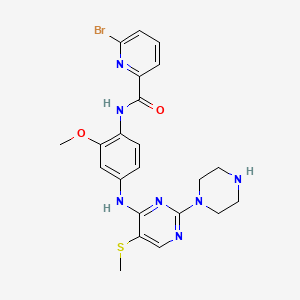

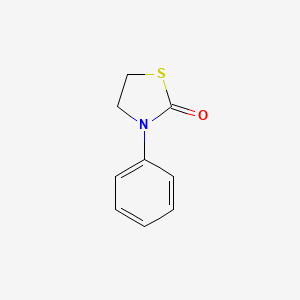
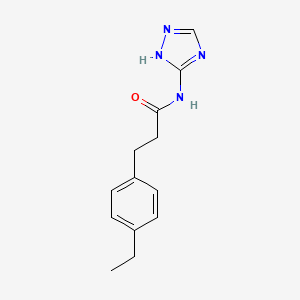
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)

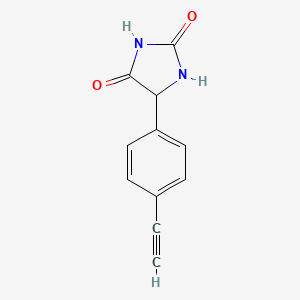
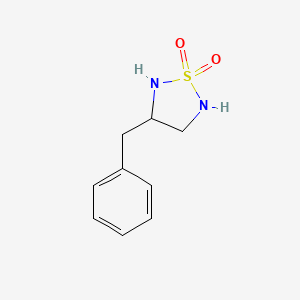
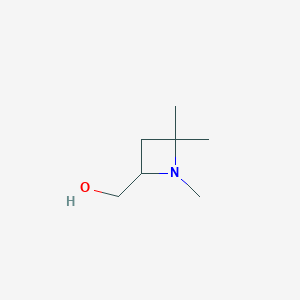
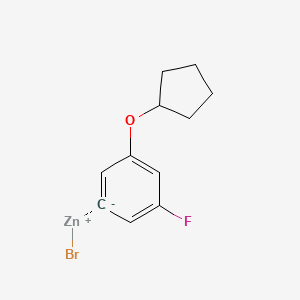
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
